![molecular formula C13H17N3 B1310808 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine CAS No. 23616-64-0](/img/structure/B1310808.png)
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
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Overview
Description
Synthesis Analysis
The synthesis of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” consists of a pyrrolo[2,3-b]pyridine core with a piperidine ring attached to it. The molecular formula is C13H17N3 and the molecular weight is 118.1359 .Scientific Research Applications
Cancer Therapy
This compound has shown potential in cancer therapy, particularly as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapeutics . The compound exhibited potent FGFR inhibitory activity, inhibited breast cancer 4T1 cell proliferation, induced its apoptosis, and significantly inhibited the migration and invasion of 4T1 cells .
Synthesis of Biologically Active Compounds
3. Treatment of Disorders Involving Elevated Plasma Blood Glucose Compounds related to this molecule may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Applications
Piperidine derivatives, which include this compound, have been utilized as antiviral agents .
Antimalarial Applications
Piperidine derivatives have also been used in antimalarial applications .
Antimicrobial and Antifungal Applications
These compounds have shown potential in antimicrobial and antifungal applications .
Antihypertension Applications
Piperidine derivatives have been used in the treatment of hypertension .
Analgesic and Anti-inflammatory Applications
These compounds have been utilized as analgesics and anti-inflammatory agents .
Future Directions
The future directions for “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” research could involve further exploration of its mechanism of action, particularly its ability to regulate the PI3K/AKT/mTOR signaling pathway . Additionally, more research could be done to better understand its synthesis and chemical reactions .
Mechanism of Action
Target of Action
The primary target of the compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, also known as 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its target, FGFR, by inhibiting its activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFR, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these biochemical pathways .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPOWJRFLZBWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418693 |
Source
|
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23616-64-0 |
Source
|
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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